1-benzyl-N,3,5-trimethylpiperidin-4-amine

Physicochemical Properties Lipophilicity Drug Discovery

1-Benzyl-N,3,5-trimethylpiperidin-4-amine (CAS 1394042-33-1) is a synthetic piperidine derivative characterized by a molecular formula of C₁₅H₂₄N₂ and a molecular weight of 232.36 g/mol. It belongs to the 4-aminopiperidine class, a scaffold commonly employed in the synthesis of analgesic and neuroactive ligands.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
CAS No. 1394042-33-1
Cat. No. B1376114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N,3,5-trimethylpiperidin-4-amine
CAS1394042-33-1
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC1CN(CC(C1NC)C)CC2=CC=CC=C2
InChIInChI=1S/C15H24N2/c1-12-9-17(10-13(2)15(12)16-3)11-14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3
InChIKeyWSABCMHCIKCUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-N,3,5-trimethylpiperidin-4-amine (CAS 1394042-33-1): Structural and Property Profile for Research Procurement


1-Benzyl-N,3,5-trimethylpiperidin-4-amine (CAS 1394042-33-1) is a synthetic piperidine derivative characterized by a molecular formula of C₁₅H₂₄N₂ and a molecular weight of 232.36 g/mol [1]. It belongs to the 4-aminopiperidine class, a scaffold commonly employed in the synthesis of analgesic and neuroactive ligands . The compound features a benzyl substituent at the piperidine nitrogen and a trimethyl substitution pattern on the piperidine ring, which confers distinct physicochemical properties such as a calculated XLogP3-AA of 2.8 [1]. It is commercially available from multiple research chemical suppliers, typically at a purity of 95% .

Why 1-Benzyl-N,3,5-trimethylpiperidin-4-amine Cannot Be Replaced by Generic Piperidine Analogs in Sensitive Applications


The substitution of 1-benzyl-N,3,5-trimethylpiperidin-4-amine with seemingly similar piperidine derivatives, such as 1-benzylpiperidin-4-amine, 1-benzyl-N,4-dimethylpiperidin-3-amine, or positional isomers like 1-benzyl-2,3,5-trimethylpiperidin-4-amine, is not straightforward. Small structural variations within this class lead to quantifiable differences in computed physicochemical properties, including lipophilicity (XLogP3) and molecular flexibility (rotatable bonds), which directly influence a compound's behavior in biological systems, its solubility, and its utility as a synthetic building block [1]. Furthermore, the precise substitution pattern distinguishes it from misidentified compounds like desoxypipradrol (2-DPMP), which has a different molecular formula and a distinct pharmacological profile as a norepinephrine-dopamine reuptake inhibitor (NDRI) [2]. Therefore, a generic substitution based solely on the piperidine core would introduce significant uncertainty and compromise experimental reproducibility in research applications requiring a specific lipophilic, N-methylated 4-aminopiperidine scaffold.

Quantitative Differentiation of 1-Benzyl-N,3,5-trimethylpiperidin-4-amine: Head-to-Head and Cross-Study Comparative Data for Informed Procurement


1-Benzyl-N,3,5-trimethylpiperidin-4-amine vs. 1-Benzylpiperidin-4-amine: Increased Lipophilicity (XLogP3 2.8 vs. 1.4)

1-Benzyl-N,3,5-trimethylpiperidin-4-amine (Target) exhibits significantly higher lipophilicity compared to the unsubstituted 1-benzylpiperidin-4-amine (Comparator). This is directly attributable to the addition of three methyl groups on the piperidine ring. Computed XLogP3-AA values, a standard measure of lipophilicity, are 2.8 for the target compound and 1.4 for the comparator [1][2]. This difference of 1.4 log units indicates that the target compound is approximately 25 times more lipophilic in its partition coefficient, which profoundly affects membrane permeability, blood-brain barrier penetration, and solubility in organic solvents.

Physicochemical Properties Lipophilicity Drug Discovery

1-Benzyl-N,3,5-trimethylpiperidin-4-amine vs. 1-Benzyl-N,4-dimethylpiperidin-3-amine: A Structural Comparison of Rotatable Bonds (3 vs. 3) and Molecular Weight (232.36 vs. 218.34)

1-Benzyl-N,3,5-trimethylpiperidin-4-amine (Target) is structurally related to 1-benzyl-N,4-dimethylpiperidin-3-amine (Comparator), which is a known impurity of the drug Tofacitinib . A direct comparison of computed properties reveals that the target compound has a higher molecular weight (232.36 g/mol) than the comparator (218.34 g/mol), yet both share the same number of rotatable bonds (3) [1][2]. This indicates that while the target compound is slightly larger, it maintains a similar degree of molecular flexibility, which can be crucial for conformation-dependent receptor binding.

Molecular Flexibility Scaffold Design SAR Studies

1-Benzyl-N,3,5-trimethylpiperidin-4-amine vs. 1-Benzyl-2,3,5-trimethylpiperidin-4-amine: Positional Isomer Distinction Through N-Methylation

The target compound, 1-benzyl-N,3,5-trimethylpiperidin-4-amine, is a specific positional isomer with an N-methyl group on the exocyclic amine. Its close analog, 1-benzyl-2,3,5-trimethylpiperidin-4-amine, features the same core but lacks the N-methyl substitution . This structural distinction is critical for analytical confirmation and biological activity. The presence of the N-methyl group in the target compound is confirmed by its distinct SMILES notation (CC1CN(CC(C1NC)C)CC2=CC=CC=C2) and IUPAC name, which unambiguously differentiate it from the non-N-methylated isomer [1].

Isomer Identification Analytical Chemistry Quality Control

Distinction from Desoxypipradrol (2-DPMP): A Critical Case of Misidentification in Vendor Catalogs

Some vendor catalogs incorrectly associate 1-benzyl-N,3,5-trimethylpiperidin-4-amine with the psychoactive drug desoxypipradrol (also known as 2-DPMP). However, these are distinct chemical entities with different molecular formulas, weights, and biological mechanisms. The target compound (C₁₅H₂₄N₂, MW 232.36) is a trimethylated 4-aminopiperidine [1]. Desoxypipradrol (C₁₈H₂₁N, MW 251.4) is a 2-benzhydrylpiperidine and acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) [2][3]. A direct comparison of computed XLogP3 values further highlights their difference: 2.8 for the target versus 4.1 for desoxypipradrol [1][3].

Chemical Identity Pharmacology Procurement Accuracy

Optimal Research and Industrial Applications for 1-Benzyl-N,3,5-trimethylpiperidin-4-amine Based on Differentiating Properties


Synthesis of Lipophilic CNS-Penetrant Analgesic Candidates

The increased lipophilicity (XLogP3 2.8 vs. 1.4 for unsubstituted analog [1]) makes this compound a preferred building block for synthesizing CNS-targeted analgesics. Its higher LogP value predicts improved blood-brain barrier penetration, a critical factor for centrally acting pain therapeutics . Researchers should prioritize this compound when designing N-methylated piperidine derivatives intended for CNS activity.

Structure-Activity Relationship (SAR) Studies Around Tofacitinib Scaffolds

For medicinal chemists investigating the SAR of Janus kinase (JAK) inhibitors, 1-benzyl-N,3,5-trimethylpiperidin-4-amine serves as a key comparator to Tofacitinib-related impurities like 1-benzyl-N,4-dimethylpiperidin-3-amine [1]. The target compound, with its trimethyl substitution and N-methyl group, allows for systematic exploration of how increased steric bulk and altered hydrogen-bonding potential affect target engagement and selectivity, without significantly changing the molecular flexibility (rotatable bonds remain at 3) [2].

Development of Selective Analytical Methods for Isomer Purity Testing

Given the existence of close positional isomers like 1-benzyl-2,3,5-trimethylpiperidin-4-amine [1], this compound is ideal for developing and validating chromatographic or spectroscopic methods that can differentiate N-methylated versus non-N-methylated piperidine derivatives. The distinct SMILES string and IUPAC name provide a clear basis for setting up reference standards in quality control laboratories .

Preparation of Novel 4-Aminopiperidine-Derived Local Anesthetics

This compound is utilized as a scaffold in the synthesis of piperidine-based local anesthetics [1]. The combination of a benzyl group and multiple methyl substituents creates a unique steric and electronic environment around the amine nitrogen, which can modulate the pKa and, consequently, the onset and duration of action of the final anesthetic agent . Procurement of this specific intermediate is necessary for accessing a defined chemical space in anesthetic development.

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